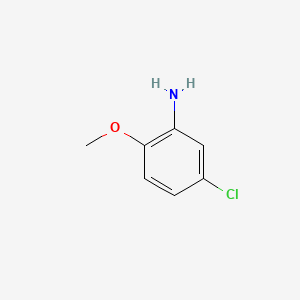
5-Chloro-2-methoxyaniline
Cat. No. B1222851
Key on ui cas rn:
95-03-4
M. Wt: 157.6 g/mol
InChI Key: WBSMIPLNPSCJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04193937
Procedure details


Following the general procedure I, 0.25 mol of 4,5-dichloro-2-methoxyaniline in 200 ml of water and 60 ml of concentrated hydrochloric acid are hydrogenated in the presence of the catalyst from Example 1 at 180° C. over the course of 45 minutes under a hydrogen pressure of 100 atmospheres gauge. 5-Chloro-2-methoxyaniline is obtained in a yield of 40% and a purity of 74%.



[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Yield
40%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:8]([Cl:9])=[CH:7][C:5]([NH2:6])=[C:4]([O:10][CH3:11])[CH:3]=1>O.Cl>[Cl:9][C:8]1[CH:2]=[CH:3][C:4]([O:10][CH3:11])=[C:5]([CH:7]=1)[NH2:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(N)C=C1Cl)OC
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Four
[Compound]
|
Name
|
catalyst
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C(N)C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 40% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
